(3-Bromo-5-fluoro-4-methoxyphenyl)(piperidin-1-yl)methanone
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Overview
Description
(3-Bromo-5-fluoro-4-methoxyphenyl)(piperidin-1-yl)methanone is an organic compound that features a complex aromatic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of bromine, fluorine, and methoxy groups on the phenyl ring, along with a piperidine moiety, makes it a versatile molecule for synthetic and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-fluoro-4-methoxyphenyl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: The methoxy group can be added via a nucleophilic substitution reaction using methanol and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-fluoro-4-methoxyphenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-Bromo-5-fluoro-4-methoxyphenyl)(piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Bromo-5-fluoro-4-methoxyphenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-fluoro-3-methoxyphenyl)(piperidin-1-yl)methanone
- (4-Methoxyphenyl)boronic acid
- Indole derivatives
Uniqueness
(3-Bromo-5-fluoro-4-methoxyphenyl)(piperidin-1-yl)methanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of bromine, fluorine, and methoxy groups on the phenyl ring, along with the piperidine moiety, makes it a versatile and valuable compound for various applications.
Properties
IUPAC Name |
(3-bromo-5-fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO2/c1-18-12-10(14)7-9(8-11(12)15)13(17)16-5-3-2-4-6-16/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOWRXQKPMWSKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(=O)N2CCCCC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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